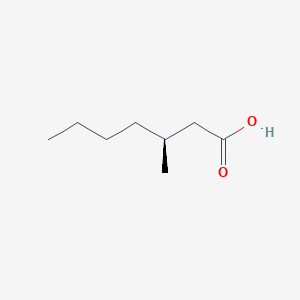

(S)-3-Methylheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVESMWJFKVAFSP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Methylheptanoic acid chemical properties and structure

An In-depth Technical Guide to (S)-3-Methylheptanoic Acid: Structure, Properties, and Synthesis

Introduction

This compound is a chiral, branched-chain fatty acid that serves as a valuable building block in organic synthesis. As a medium-chain fatty acid, its unique structural features, particularly the stereocenter at the C-3 position, make it a significant precursor for creating complex, stereospecific molecules.[1][2] Its utility is notably recognized in the synthesis of biologically active compounds, such as prostaglandin derivatives, where precise stereochemistry is crucial for therapeutic efficacy.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical and physical properties, robust synthetic protocols, and analytical characterization methods.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique molecular structure and standardized identifiers.

Core Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-3-methylheptanoic acid | [4] |

| CAS Number | 59614-85-6 | [5][6] |

| Molecular Formula | C₈H₁₆O₂ | [4][5] |

| Molecular Weight | 144.21 g/mol | [4][6] |

| Canonical SMILES | CCCCC--INVALID-LINK--CC(=O)O | [5][7] |

| InChIKey | DVESMWJFKVAFSP-ZETCQYMHSA-N | [7] |

Molecular Structure

This compound is an eight-carbon carboxylic acid with a methyl group at the C-3 position. This substitution creates a chiral center, resulting in two possible enantiomers: (S) and (R). The "(S)" designation, from the Latin sinister for left, indicates the specific three-dimensional arrangement of the groups around this chiral carbon according to the Cahn-Ingold-Prelog priority rules. This stereochemical purity is paramount in pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities.

Caption: 2D structure of this compound highlighting the chiral center.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below are a combination of experimental and estimated values from reputable chemical databases.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 228.91°C (estimated) | [2] |

| Density | 0.9173 g/cm³ (estimated) | [2] |

| pKa | 4.80 ± 0.10 (predicted) | [2] |

| XLogP3 | 2.7 | [1][4] |

| Topological Polar Surface Area | 37.3 Ų | [4][7] |

| Storage Temperature | 2-8°C | [2] |

The molecule's structure, featuring a polar carboxylic acid head and a nonpolar eight-carbon tail, gives it moderate lipophilicity, as indicated by the XLogP3 value.[1][4] This amphiphilic character influences its solubility, making it sparingly soluble in water but readily soluble in common organic solvents like ether, ethanol, and dichloromethane.

Synthesis and Purification

The asymmetric synthesis of this compound is a key challenge that has been addressed through various stereoselective methods. One robust and well-documented approach involves the conjugate addition of a Grignard reagent to an α,β-unsaturated ester.[8]

Synthetic Workflow: Grignard Addition

This method leverages the 1,4-addition of an organometallic reagent to an activated alkene. The choice of a chiral auxiliary or a subsequent resolution step is necessary to obtain the desired (S)-enantiomer. A general, non-stereospecific synthesis is detailed in Organic Syntheses, which produces the racemic mixture.[8] Achieving the (S)-enantiomer specifically often involves modifications such as using a chiral substrate or catalyst.[9] The workflow below illustrates the fundamental transformation.

Caption: Synthetic workflow for 3-Methylheptanoic acid via Grignard reaction.

Experimental Protocol: Synthesis of Racemic 3-Methylheptanoic Acid

This protocol is adapted from a procedure published in Organic Syntheses and describes the synthesis of the racemic product.[8] Obtaining the enantiomerically pure (S)-form would require an additional chiral resolution step or the use of a stereoselective variant of this reaction.

Step 1: Preparation of Grignard Reagent (n-Butylmagnesium Bromide)

-

To a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 25.0 g (1.04 g-atoms) of magnesium turnings.

-

Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of dry ether.

-

Add a small portion of the bromide solution to the magnesium to initiate the reaction, then add the remainder at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

Step 2: Conjugate Addition

-

Cool the Grignard solution to 0°C in an ice-salt bath.

-

Slowly add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 mL of dry ether, maintaining the temperature between 0°C and 5°C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

Step 3: Saponification of the Ester

-

Add 200 mL of ethanol to the reaction mixture, followed by a solution of 112 g (2.0 moles) of potassium hydroxide in 200 mL of water.

-

Heat the mixture under reflux for 4 hours to saponify the ester.

-

Set the condenser for downward distillation and remove the ether and most of the ethanol.

Step 4: Workup and Purification

-

Cool the residue and dilute it with 200 mL of water. Wash the aqueous solution with ether to remove any non-acidic organic material.

-

Acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the liberated 3-methylheptanoic acid with three portions of ether.

-

Wash the combined ether extracts with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Remove the ether by distillation, and distill the residue under reduced pressure to yield pure 3-methylheptanoic acid.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound requires a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the aliphatic protons. The proton at the chiral C-3 position will appear as a multiplet. The terminal methyl group of the butyl chain and the methyl group at C-3 will each appear as triplets and doublets, respectively, in distinct regions of the upfield spectrum. The carboxylic acid proton will be a broad singlet far downfield.

-

¹³C NMR : The spectrum will display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~180 ppm). The chiral C-3 carbon and the other aliphatic carbons will appear in the upfield region.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features of the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1710 cm⁻¹.

-

Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns for carboxylic acids, such as the loss of the hydroxyl group (-17) and the carboxyl group (-45), will be observed.

-

Chiral Analysis : Determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using:

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : The acid is first derivatized to an ester (e.g., methyl ester) and then analyzed on a column with a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.

-

Applications and Biological Relevance

The primary value of this compound in research and development lies in its role as a stereospecific building block.

-

Prostaglandin Synthesis : It serves as an intermediate in the synthesis of various prostaglandin analogues.[3] Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic derivatives are used to treat conditions ranging from glaucoma to gastric ulcers. The specific stereochemistry of precursors like this compound is essential for the final product's biological activity.

-

Pheromone Synthesis : Branched-chain fatty acids are components of many insect pheromones. The synthesis of enantiomerically pure acids is critical for producing species-specific pheromones used in pest management.[9]

-

Drug Development : As a chiral synthon, it can be incorporated into larger, more complex drug candidates where a specific three-dimensional structure is required for interaction with a biological target, such as an enzyme or receptor. While specific biological activities for this compound itself are not extensively documented, related fatty acid methyl esters have been investigated for antimicrobial and anti-inflammatory properties.[10]

Conclusion

This compound is a well-defined chiral molecule whose importance is rooted in its utility as a synthetic intermediate. Its defined stereochemistry, coupled with its fatty acid structure, makes it a valuable tool for chemists in the pharmaceutical and life sciences industries. A thorough understanding of its properties, synthetic routes, and analytical profiles, as outlined in this guide, is essential for its effective application in the laboratory and in the development of new chemical entities.

References

- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHYLHEPTANOIC ACID CAS#: 53663-30-2 [m.chemicalbook.com]

- 3. This compound-d3 | LGC Standards [lgcstandards.com]

- 4. This compound | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95.00% | CAS: 59614-85-6 | AChemBlock [achemblock.com]

- 6. 3-methylheptanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Natural occurrence of (S)-3-Methylheptanoic acid in organisms

An In-depth Technical Guide to the Natural Occurrence of (S)-3-Methylheptanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract this compound is a chiral branched-chain fatty acid (BCFA) belonging to a class of molecules that serve diverse and critical functions across the biological kingdoms. While linear fatty acids are primarily associated with energy storage and membrane structure, BCFAs often act as specialized semiochemicals, metabolic byproducts, and components of the cellular lipidome that influence membrane fluidity and environmental interactions. The specific stereochemistry of these molecules is frequently paramount to their biological activity, making the study of individual enantiomers, such as the (S)-form of 3-methylheptanoic acid, essential. This technical guide provides a comprehensive overview of the known and inferred natural occurrences of this compound and related BCFAs in organisms ranging from microorganisms to mammals. We delve into the biosynthetic pathways, physiological roles, and the analytical methodologies required for the extraction, identification, and chiral determination of these compounds from complex biological matrices. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of this stereospecific biomolecule.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Fatty acids in nature are predominantly straight-chain molecules. However, a significant minority possess alkyl branches, most commonly a single methyl group. These branched-chain fatty acids (BCFAs) are found in bacteria, plants, insects, and mammals, where they play roles distinct from their linear counterparts[1]. The position and stereochemistry of the methyl branch are critical determinants of their physical properties and biological function.

BCFAs are broadly categorized based on the methyl group's position relative to the carboxyl end:

-

iso-BCFAs: Methyl group on the penultimate carbon.

-

anteiso-BCFAs: Methyl group on the antepenultimate carbon.

-

Internally Branched BCFAs: Methyl group located elsewhere along the carbon chain, such as in 3-methylheptanoic acid.

The presence of a methyl group disrupts the orderly packing of acyl chains, lowering the melting point and increasing the fluidity of lipid membranes. Beyond this structural role, BCFAs are pivotal as signaling molecules, particularly in chemical communication. The chirality introduced by a methyl group at a position other than the chain's center, as in this compound, adds a layer of specificity, where often only one enantiomer is biologically active.

Occurrence and Physiological Roles by Organism Class

Mammalian Semiochemicals and Flavor Components

While direct evidence for this compound in mammals is sparse, the crucial role of structurally similar BCFAs in mammalian chemical signaling and flavor profiles is well-documented. These compounds are significant contributors to the characteristic odors of many species, including humans and ruminants.

-

Contribution to Ruminant Scent and Flavor: The distinct flavor of sheep and goat milk, cheese, and meat is largely attributed to a suite of volatile BCFAs[2]. Key among these are 4-methyloctanoic acid (MOA) and 4-ethyloctanoic acid (EOA). These compounds, present in subcutaneous fat and milk, are responsible for the "mutton" or "goaty" flavor profile that can be undesirable to some consumers[2][3]. The concentrations of these acids are significant and directly correlate with sensory panel scores for flavor and odor[3]. Although not 3-methylheptanoic acid, their prevalence underscores the importance of mid-chain BCFAs in the metabolic and sensory landscape of ruminants.

-

Human Axillary Odor: Research into human body odor has identified related compounds as key malodorants. Specifically, (R)/(S)-3-hydroxy-3-methylhexanoic acid is a major component of human sweat malodor, released from non-volatile precursors by the action of skin microflora[2][4][5]. This highlights a common theme: BCFAs are often stored as non-volatile conjugates and released by enzymatic action, suggesting a potential pathway for the liberation of 3-methylheptanoic acid as well.

Insect Pheromones

Many insects utilize fatty acid derivatives as pheromones for communication, and BCFAs are common structural motifs in these signals[6]. The stereochemistry of these molecules is often critical for eliciting a behavioral response, with one enantiomer being highly active while the other is inactive or even inhibitory.

While a specific pheromonal role for this compound is not as widely documented as for other compounds, it belongs to the class of molecules frequently identified as pheromone components or their biosynthetic precursors in Coleoptera (beetles). For instance, the aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, is rhynchophorol, a methyl-branched alcohol derived from fatty acid metabolism[7][8][9]. The biosynthesis of such compounds follows pathways capable of producing a variety of BCFAs, making it plausible that 3-methylheptanoic acid serves a similar role in other, less-studied species. The synthesis of chiral reference standards is crucial for confirming the structure and activity of these natural products[10][11].

Microbial Production and Activity

Bacteria are a primary source of BCFAs in many ecosystems and food chains[1]. They synthesize BCFAs to regulate membrane fluidity and as metabolic byproducts. Recent discoveries have also highlighted their role as bioactive compounds.

-

Antifungal Properties: The bacterium Lactobacillus plantarum MiLAB 14, isolated from lilac flowers, has been shown to produce a suite of antifungal 3-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid[4][5]. These compounds are actively secreted during the logarithmic growth phase and exhibit potent activity against various molds and yeasts[4]. The concentration of 3-(R)-hydroxydecanoic acid can reach up to 1.7 µg/mL in the culture supernatant[4]. This discovery is significant as it demonstrates that microorganisms not only synthesize BCFAs but can also produce stereospecific, functionalized analogs with clear ecological roles (e.g., inhibiting competing fungi). This provides a strong precedent for exploring microbial sources for this compound.

-

Food Fermentation: Fungi used in industrial food processing, such as Aspergillus oryzae, are known to produce a wide array of secondary metabolites, including various organic acids[12]. Investigating the metabolome of such organisms could reveal them as potential natural sources of 3-methylheptanoic acid.

Plant Volatile Organic Compounds (VOCs)

Plants release a complex mixture of volatile organic compounds (VOCs) to mediate interactions with their environment, including attracting pollinators and defending against herbivores[13][14]. This chemical arsenal includes derivatives from the fatty acid pathway, such as organic acids and alcohols[13]. While over 1700 VOCs have been identified from plants, the specific presence of 3-methylheptanoic acid is not yet firmly established in the literature. However, given the diversity of plant secondary metabolism, its existence as a minor component in the volatile bouquet of certain plant species, potentially involved in repelling pests or attracting beneficial insects, remains a plausible area for future research.

Biosynthesis of 3-Methyl-Branched Fatty Acids

The biosynthesis of BCFAs diverges from the canonical straight-chain fatty acid synthesis by utilizing different starter or extender units.

Causality of Branch Formation: Fatty Acid Synthase (FASN) typically uses acetyl-CoA as a starter unit and malonyl-CoA as the two-carbon extender unit to build a linear acyl chain. Methyl branches are introduced in one of two primary ways:

-

Branched Starter Unit: Instead of acetyl-CoA, the FASN complex can utilize a branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids (e.g., valine, leucine, isoleucine). This typically results in iso- and anteiso-BCFAs[8].

-

Branched Extender Unit: The FASN complex can incorporate methylmalonyl-CoA instead of malonyl-CoA during the elongation cycle. This introduces a methyl group within the fatty acid chain. The stereochemistry of the resulting branch depends on the stereospecificity of the enzymes involved in the condensation step.

The proposed pathway for this compound likely involves the use of propionyl-CoA as a starter unit, followed by one cycle of elongation with methylmalonyl-CoA, and subsequent cycles with standard malonyl-CoA.

Diagram: Proposed Biosynthetic Pathway

Below is a logical diagram illustrating a plausible biosynthetic route leading to this compound.

Caption: Proposed biosynthesis of this compound via FASN.

Technical Guide: Analysis and Chiral Determination

The analysis of this compound from a biological matrix requires a multi-step workflow designed to efficiently extract the analyte, separate it from interferences, and resolve its enantiomers.

Extraction from Biological Matrix

Principle (Causality): The goal is to separate the relatively nonpolar fatty acid from the highly polar and complex aqueous matrix (e.g., cell cytoplasm, tissue homogenate) and from proteins. Liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol (Folch or Bligh-Dyer methods) is the gold standard[10]. Chloroform dissolves the lipids, while methanol helps to denature proteins and break lipid-protein interactions, ensuring a complete extraction into the organic phase.

This protocol is a self-validating system when run with an appropriate internal standard.

-

Homogenization: Weigh ~25-100 mg of tissue or pellet ~2-5 million cells. Homogenize the sample in a glass vial using a tissue disruptor or sonicator in 200 µL of cold methanol. For robust quantification, spike the sample with a known amount of an internal standard (e.g., deuterated heptadecanoic acid) at this stage.

-

Solvent Addition: Add 500 µL of chloroform to the methanol homogenate. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 200 µL of ultrapure water to induce phase separation. Vortex for another 2 minutes.

-

Centrifugation: Centrifuge the sample at ~1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous (methanol/water) layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids and fatty acids.

-

Collection: Carefully pierce the protein disk with a glass Pasteur pipette or syringe and transfer the lower chloroform layer to a new clean glass vial. Avoid disturbing the upper layers.

-

Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to yield the total lipid extract. The dried extract can be stored at -80°C prior to analysis.

Derivatization for GC Analysis

Principle (Causality): Carboxylic acids are polar and have low volatility, leading to poor peak shape (tailing) and high elution temperatures in gas chromatography. Converting the carboxylic acid to a more volatile and less polar ester, typically a methyl ester (FAME), is essential for achieving sharp, symmetrical peaks and high sensitivity. Boron trifluoride in methanol (BF₃-methanol) is a highly effective and common reagent for this transesterification.

-

Reconstitution: Reconstitute the dried lipid extract from step 4.1.6 in 0.5 mL of hexane.

-

Reaction: Add 1 mL of 14% BF₃-methanol solution (e.g., Sigma-Aldrich B1252).

-

Incubation: Cap the vial tightly and heat at 95°C for 1 hour in a heating block or water bath to drive the reaction to completion.

-

Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of ultrapure water. Vortex for 1 minute.

-

Phase Separation: Centrifuge at 500 x g for 5 minutes. The upper hexane layer now contains the fatty acid methyl esters.

-

Final Preparation: Transfer the upper hexane layer to a GC vial for analysis.

Enantioselective GC-MS Analysis

Principle (Causality): Enantiomers have identical physical properties and cannot be separated on standard achiral GC columns. Chiral separation is achieved using a stationary phase containing a chiral selector, most commonly a derivatized cyclodextrin[12]. The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A chiral capillary column, such as a Rt-βDEXsm or Chirasil-L-Val column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)[12]. The choice of cyclodextrin derivative is critical and must be optimized for the specific analyte.

-

Injection: 1 µL of the hexane extract in splitless mode.

-

Oven Program: Start at 60°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min. (Note: This program is a starting point and requires optimization).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for 3-methylheptanoic acid methyl ester (e.g., m/z 88 for the McLafferty rearrangement fragment, and the molecular ion at m/z 158).

-

Identification: The (S)-enantiomer is identified by comparing its retention time to that of a certified this compound reference standard, analyzed under identical conditions.

Diagram: Analytical Workflow

The following diagram outlines the complete process from sample acquisition to data analysis.

Caption: Workflow for chiral analysis of 3-methylheptanoic acid.

Quantitative Data Summary

While quantitative data for this compound specifically is limited, data for structurally related BCFAs provide a valuable reference for expected concentration ranges in different biological contexts.

| Compound Class | Specific Compound | Organism | Matrix | Reported Concentration | Reference |

| BCFA (Flavor) | 4-Methyloctanoic acid | Sheep (Ovis aries) | Adipose Tissue | 0.2 - 2.0 mg/kg (µg/g) | [3] |

| BCFA (Flavor) | 4-Ethyloctanoic acid | Sheep (Ovis aries) | Adipose Tissue | 0.05 - 0.4 mg/kg (µg/g) | [3] |

| Hydroxy-BCFA | 3-(R)-Hydroxydecanoic acid | Lactobacillus plantarum | Culture Supernatant | Max of 1.7 µg/mL | [4] |

Conclusion and Future Directions

This compound is a representative of the fascinating class of branched-chain fatty acids, whose biological roles are still being uncovered. While its presence is inferred in the chemical ecology of insects and the metabolic profiles of mammals, concrete examples are less common than for other BCFAs. The strongest evidence for the production of similar chiral, functionalized BCFAs comes from the microbial world, where organisms like Lactobacillus plantarum synthesize these molecules for chemical defense.

Future research should focus on:

-

Metabolomic Screening: Employing the robust chiral GC-MS methods outlined here to screen a wider variety of organisms, particularly insects and microorganisms, to specifically identify natural sources of this compound.

-

Biosynthetic Pathway Elucidation: Once a producer organism is identified, using genetic and biochemical tools to definitively map the enzymatic pathway and identify the specific synthases and modifying enzymes responsible for its production and stereocontrol.

-

Functional Assays: Investigating the biological activity of pure this compound in relevant systems, such as insect electroantennography and behavioral assays, or in antimicrobial assays against pathogenic fungi.

A deeper understanding of this molecule's natural occurrence and function holds potential for applications in sustainable agriculture (e.g., pest management via pheromone disruption) and biotechnology (e.g., novel antimicrobial agents).

References

- 1. researchgate.net [researchgate.net]

- 2. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Male-produced aggregation pheromone of the american palm weevil,Rhynchophorus palmarum (L.) (Coleoptera, Curculionidae): Collection, identification, electrophysiogical activity, and laboratory bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CAS 57403-74-4: Heptanoic acid,3-methyl-, (3R)- [cymitquimica.com]

- 11. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 3-Methyl-Branched Fatty Acids

Abstract

Branched-chain fatty acids (BCFAs), particularly those with a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon, are critical components of the cell membranes of many bacterial species.[1][2][3] These 3-methyl-branched fatty acids play a pivotal role in regulating membrane fluidity and enabling bacteria to adapt to diverse and often extreme environments.[2][4][5] Unlike the canonical straight-chain fatty acid synthesis pathway, the biosynthesis of BCFAs utilizes unique primer molecules derived from the catabolism of branched-chain amino acids (BCAAs). This guide provides a comprehensive exploration of the core biosynthetic pathway, its regulation, and the established experimental methodologies for its investigation, tailored for researchers and drug development professionals seeking to understand and manipulate this fundamental bacterial process.

The Core Biosynthetic Pathway: From Amino Acids to Membrane Lipids

The de novo synthesis of 3-methyl-branched fatty acids diverges from straight-chain fatty acid synthesis at the very first step: the selection of a primer molecule.[1] While straight-chain synthesis typically initiates with acetyl-CoA, BCFA synthesis employs short, branched-chain acyl-CoAs derived from the metabolism of valine, leucine, and isoleucine.[4][6] The subsequent elongation process is then carried out by the conserved fatty acid synthase (FAS) machinery.

Generation of Branched-Chain Primers from BCAA Catabolism

The commitment step for BCFA biosynthesis is the generation of specific acyl-CoA primers. This process begins with the cell's pool of branched-chain amino acids.

-

Transamination: A branched-chain amino acid transaminase (BCAT) catalyzes the transfer of an amino group from a BCAA (e.g., L-isoleucine, L-leucine, or L-valine) to an α-keto acid acceptor (like α-ketoglutarate), producing the corresponding branched-chain α-keto acid (BCKA).[4]

-

Oxidative Decarboxylation: The resulting BCKA undergoes oxidative decarboxylation to yield a branched-chain acyl-CoA that is one carbon shorter. This irreversible reaction is catalyzed by a branched-chain α-keto acid dehydrogenase complex (BCKAD) or a specific BCKA decarboxylase.[4][6] This enzymatic step is essential; its absence can completely halt BCFA synthesis.[7]

The specific BCAA precursor dictates the structure of the final fatty acid, as detailed in the table below.

| Precursor Amino Acid | α-Keto Acid Intermediate | Acyl-CoA Primer | Resulting Fatty Acid Series |

| L-Isoleucine | α-keto-β-methylvaleric acid | 2-methylbutyryl-CoA | Anteiso (odd-numbered carbons, e.g., C15, C17) |

| L-Leucine | α-ketoisocaproate | Isovaleryl-CoA (3-methylbutyryl-CoA) | Iso (odd-numbered carbons, e.g., C15, C17) |

| L-Valine | α-ketoisovalerate | Isobutyryl-CoA (2-methylpropanyl-CoA) | Iso (even-numbered carbons, e.g., C14, C16) |

| Table 1: Relationship between BCAA precursors, acyl-CoA primers, and the resulting BCFA series. The structure of the primer directly determines whether the final product is an iso- or anteiso-fatty acid and its total carbon number.[4][6][8] |

Initiation and Elongation by the Fatty Acid Synthase (FAS) II System

Once the branched acyl-CoA primer is formed, it enters the iterative fatty acid synthesis cycle.

-

Initiation: The crucial initiation reaction involves the condensation of the branched-chain acyl-CoA primer with malonyl-ACP (the chain-extending unit). This is catalyzed by β-ketoacyl-ACP synthase III (FabH).[9][10] The FabH enzymes in bacteria that produce BCFAs exhibit a distinct substrate specificity, favoring these branched primers over the acetyl-CoA used for straight-chain synthesis.[10][11]

-

Elongation: Following initiation, the acyl chain is elongated by the successive addition of two-carbon units derived from malonyl-CoA.[6] This occurs via a conserved four-step cycle—condensation, reduction, dehydration, and a second reduction—catalyzed by the enzymes of the type II fatty acid synthase (FASII) system, which is common in bacteria.[9] This cycle repeats until the fatty acid reaches its characteristic final length, typically between 12 and 17 carbons.[6]

Regulation of BCFA Synthesis

The composition of branched-chain fatty acids in the bacterial membrane is not static; it is dynamically regulated in response to cellular and environmental cues to maintain optimal membrane function.

-

Substrate Availability: The primary mode of regulation is the relative availability of the BCAA precursors.[12] The cellular BCFA profile can be directly manipulated by adding specific BCAAs or their corresponding short-chain fatty acids (e.g., isovalerate) to the growth medium.[12] This indicates that the upstream primer-generating enzymes are not typically saturated.

-

Enzymatic Control: The branched-chain α-keto acid decarboxylase (BCKA) is a critical control point. Its high affinity for branched-chain substrates effectively channels these precursors into fatty acid synthesis.[7]

-

Environmental Factors: Temperature is a key environmental regulator. A decrease in temperature often leads to shifts in the BCFA profile, such as an increase in lower-melting-point anteiso fatty acids, to counteract the rigidifying effect of cold on the membrane.[6]

-

Chain Length Control: The concentration of the extender unit, malonyl-CoA, can influence the final chain length of the fatty acids produced. Higher concentrations have been shown to favor the synthesis of longer-chain BCFAs, such as C17 species.[6]

Experimental Workflow for BCFA Profile Analysis

Investigating the BCFA composition of a bacterial sample requires a robust analytical workflow. The most common and reliable method involves the conversion of cellular fatty acids into fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[13][14]

Detailed Protocol: Direct Transesterification and GC-MS Analysis

This protocol describes a self-validating system for the rapid analysis of the total fatty acid profile from a bacterial cell pellet.

Objective: To quantitatively determine the BCFA profile of a bacterial culture.

Materials:

-

Bacterial cell pellet (lyophilized or wet)

-

Internal Standard (e.g., Heptadecanoic acid, C17:0)

-

Methanol

-

Hexane (GC grade)

-

Boron Trifluoride (BF3) in Methanol (14% w/v)

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate

-

Pyrex tubes with Teflon-lined caps

-

Heating block or water bath

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of lyophilized bacterial cells into a Pyrex tube.

-

Add a known amount of internal standard (e.g., 100 µg of C17:0 in methanol). The internal standard is critical for accurate quantification, correcting for variations in extraction and injection efficiency.

-

-

Methylation (Derivatization):

-

Add 2 mL of 14% BF3 in methanol to the sample. The BF3 acts as a catalyst for the transesterification of fatty acids from lipids directly into their corresponding methyl esters. This one-step method is more efficient than multi-step extraction followed by derivatization.[13]

-

Securely cap the tube and vortex thoroughly for 30 seconds.

-

Heat the mixture at 100°C for 30 minutes in a heating block. This ensures complete methylation of all fatty acid types.

-

-

Extraction of FAMEs:

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution. The salt solution helps to break any emulsions and forces the nonpolar FAMEs into the hexane layer.

-

Vortex vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge at 2,000 x g for 5 minutes to achieve a clean phase separation.

-

-

Sample Cleanup and Concentration:

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a new vial for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs extract into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable for separating FAMEs.[14]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at 100°C, hold for 2-5 minutes, then ramp at 3-7°C/min to 240°C and hold for 5-10 minutes.[14] This program effectively separates FAMEs of different chain lengths and branching.

-

-

MS Conditions: Use electron impact (EI) ionization and scan a mass range of m/z 50-550.

-

-

Data Analysis:

-

Identify individual FAMEs by comparing their retention times and mass spectra to a known FAME standard mixture (e.g., Supelco 37 Component FAME Mix) and spectral libraries.

-

Quantify each fatty acid by comparing its peak area to the peak area of the internal standard.

-

Conclusion and Future Directions

The biosynthesis of 3-methyl-branched fatty acids is a specialized yet fundamental pathway that underpins the survival and adaptability of numerous bacterial species. By leveraging precursors from branched-chain amino acid catabolism, bacteria can precisely modulate their membrane composition. A thorough understanding of this pathway, from the genetics of the BCKAD complex to the substrate specificity of FabH, offers significant opportunities. For drug development professionals, the enzymes unique to this pathway represent promising targets for novel antibacterial agents. For researchers, manipulating this pathway provides a powerful tool to study the biophysical properties of cell membranes and the intricate relationship between metabolism and environmental adaptation. The analytical workflows detailed herein provide a reliable foundation for pursuing these investigations.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. perlan.com.pl [perlan.com.pl]

Enantioselective Synthesis of (S)-3-Methylheptanoic Acid: A Technical Guide for Advanced Practitioners

Introduction: The Significance of Chiral Carboxylic Acids

(S)-3-Methylheptanoic acid is a chiral carboxylic acid that, along with other branched-chain fatty acids, plays a crucial role as a signaling molecule, pheromone, and a key chiral building block in the synthesis of complex natural products and pharmaceuticals. The precise stereochemical orientation of the methyl group at the C3 position is paramount to its biological activity and its utility as a synthon. Consequently, the development of efficient and highly stereoselective methods for its synthesis is of significant interest to researchers in organic chemistry, drug discovery, and chemical ecology.

This in-depth technical guide provides a comprehensive overview of established and modern methodologies for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and present a comparative analysis of their respective efficiencies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the strategies available for accessing this important chiral molecule.

Strategic Approaches to the Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure or enriched compounds can be broadly categorized into several key strategies. For a molecule like this compound, the primary approaches include:

-

Chiral Auxiliary-Mediated Synthesis: This classical yet robust strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent diastereoselective transformation, after which it is cleaved to yield the desired enantiomerically enriched product.

-

Chiral Pool Synthesis: This approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. Through a series of stereocontrolled reactions, the chiral starting material is converted into the target molecule.

-

Asymmetric Catalysis: This modern and highly efficient strategy employs a chiral catalyst to stereoselectively transform a prochiral substrate into a chiral product. This can involve methods such as asymmetric conjugate addition.

-

Biocatalysis: This "green" approach leverages the inherent stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture of the target molecule or its precursor, or to perform an asymmetric transformation.

This guide will now explore each of these strategies in detail, with a focus on their application to the synthesis of this compound.

I. Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, offering a reliable and predictable method for establishing stereocenters. Two of the most celebrated and widely adopted auxiliaries for the synthesis of chiral carboxylic acids are the pseudoephedrine amides, developed by Andrew G. Myers, and the oxazolidinones, popularized by David A. Evans.

A. The Myers Asymmetric Alkylation using Pseudoephedrine

The Myers group demonstrated that amides derived from the readily available and inexpensive chiral amino alcohol, pseudoephedrine, can undergo highly diastereoselective alkylation.[1][2] The key to this high selectivity lies in the formation of a rigid Z-enolate upon deprotonation with a strong base, such as lithium diisopropylamide (LDA). The chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary, along with the steric hindrance provided by the phenyl and methyl groups, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

The addition of lithium chloride (LiCl) is often crucial for achieving high yields and clean reactions, as it is believed to break up LDA aggregates and prevent side reactions.[3]

Caption: Workflow for Myers Asymmetric Alkylation.

Step 1: Preparation of (S,S)-N-Propionylpseudoephedrine

-

To a solution of (S,S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Asymmetric Alkylation

-

To a flame-dried flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add diisopropylamine (2.2 eq) followed by the dropwise addition of n-butyllithium (2.2 eq). Stir for 30 minutes at -78 °C to form LDA.

-

In a separate flask, dissolve the (S,S)-N-propionylpseudoephedrine (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.

-

Slowly add the pseudoephedrine amide solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

-

Add n-butyl iodide (1.5 eq) dropwise and allow the reaction to slowly warm to 0 °C over several hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

The diastereomeric product can be purified by flash column chromatography. Diastereomeric ratios are typically high (≥98:2).[3]

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated amide in a 3:1 mixture of THF and water.

-

Add a strong acid such as sulfuric acid (e.g., 9 N H₂SO₄) and heat the mixture to reflux (around 95 °C) for 12-24 hours.[3]

-

Cool the reaction mixture to room temperature and extract with diethyl ether.

-

To recover the pseudoephedrine auxiliary, basify the aqueous layer with NaOH and extract with DCM.

-

The ether layer containing the product is washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude this compound can be purified by distillation under reduced pressure.

B. The Evans Asymmetric Alkylation using Oxazolidinones

The Evans' oxazolidinone auxiliaries are another class of highly effective chiral auxiliaries for asymmetric alkylation.[4] Similar to the Myers' system, N-acylated oxazolidinones form rigid Z-enolates upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite side with high diastereoselectivity.

Caption: Workflow for Evans Asymmetric Alkylation.

Step 1: Preparation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

-

After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash chromatography or recrystallization.[5]

Step 2: Asymmetric Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1 M solution in THF dropwise and stir for 30 minutes.

-

Add n-butyl iodide (1.5 eq) and stir at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the diastereomeric product by flash chromatography. Diastereomeric ratios are typically very high (>98:2).[5]

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated oxazolidinone in a 4:1 mixture of THF and water and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir vigorously at 0 °C for 2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture to remove most of the THF.

-

The aqueous layer can be extracted with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford this compound.

II. Chiral Pool Synthesis from (R)-Citronellol

Nature provides a vast "chiral pool" of enantiomerically pure starting materials. (R)-Citronellol, a major component of essential oils, is an excellent and inexpensive starting material for the synthesis of this compound.[6] The synthesis leverages the existing stereocenter and involves a sequence of functional group manipulations.

Caption: Chiral Pool Synthesis from (R)-Citronellol.

Step 1: Ozonolysis of (R)-Citronellol

-

Dissolve (R)-citronellol (1.0 eq) in a mixture of DCM and methanol at -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (DMS) (2.0 eq) and allow the solution to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude aldehyde can be purified by flash chromatography.

Step 2: Oxidation to this compound

-

Dissolve the crude aldehyde from the previous step in acetone and cool to 0 °C.

-

Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until the orange color persists.

-

Stir for 1-2 hours at 0 °C.

-

Quench the excess oxidant with isopropanol.

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and extract with aqueous NaOH.

-

Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield this compound.

III. Asymmetric Conjugate Addition

Asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters is a powerful method for constructing chiral centers at the β-position. In the context of synthesizing this compound, this would involve the 1,4-addition of a butyl nucleophile to a crotonate derivative. The stereochemical outcome is controlled by a chiral ligand coordinated to the metal center, typically copper.

References

- 1. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 2. synarchive.com [synarchive.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to the Physical Properties of 3-Methylheptanoic Acid Isomers

This guide provides a comprehensive overview of the physical properties of 3-methylheptanoic acid and its stereoisomers. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how stereochemistry influences the physicochemical characteristics of this molecule. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for property determination.

Introduction: The Significance of Chirality in 3-Methylheptanoic Acid

3-Methylheptanoic acid, a branched-chain fatty acid, possesses a single chiral center at the third carbon atom. This seemingly minor structural feature gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers share the same molecular formula and connectivity, their distinct three-dimensional arrangements can lead to profoundly different biological activities. In the realm of drug development and pheromone synthesis, the ability to distinguish and characterize these stereoisomers is paramount. This guide will delve into the physical properties that are identical for both enantiomers in an achiral environment and the one property—optical rotation—that uniquely differentiates them.

The Isomers of 3-Methylheptanoic Acid: A Structural Overview

The presence of a stereocenter at the C3 position results in two enantiomers of 3-methylheptanoic acid:

-

(R)-3-methylheptanoic acid

-

(S)-3-methylheptanoic acid

A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate .

Caption: Relationship between the enantiomers and the racemic mixture.

Tabulated Physical Properties

The following table summarizes the known and estimated physical properties of 3-methylheptanoic acid. It is crucial to note that for enantiomers, physical properties such as boiling point, melting point, density, and refractive index are identical. The primary distinguishing physical property is the direction of rotation of plane-polarized light.

| Physical Property | Racemic 3-Methylheptanoic Acid | This compound | (R)-3-Methylheptanoic Acid | Data Type | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ | - | [1][2] |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol | Computed | [1] |

| Boiling Point | 228.91 - 234.6 °C | 234.6 °C | 234.6 °C (Predicted) | Estimated | [3][4] |

| Melting Point | Not Available | Not Available | Not Available | - | |

| Density | ~0.917 - 0.926 g/cm³ | ~0.9 g/cm³ | ~0.9 g/cm³ (Predicted) | Estimated | [3][4] |

| Refractive Index | ~1.4130 - 1.435 | Not Available | Not Available | Estimated | [3] |

| Specific Optical Rotation ([α]D) | 0° | Value not found | Opposite sign to (S) | - | |

| Solubility | Slightly soluble in water | Slightly soluble in water | Slightly soluble in water | - |

Note: Much of the available data is estimated or computed. Experimental determination is recommended for precise applications. The predicted values for the (R)-enantiomer are based on the principle that enantiomers have identical physical properties in a non-chiral environment.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of 3-methylheptanoic acid isomers. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Boiling Point Determination (Micro-Boiling Point Method)

Causality: The boiling point is a measure of the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a pure substance, this is a distinct temperature. This micro method is ideal for small sample volumes.

Caption: Workflow for micro-boiling point determination.

Step-by-Step Protocol:

-

Sample Preparation: Place approximately 0.5 mL of the 3-methylheptanoic acid isomer into a small, clean test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil). The sample should be level with the thermometer bulb.

-

Initial Observation: Heat the apparatus gently. Observe the capillary tube. As the liquid heats, trapped air will expand and exit the capillary.

-

Reaching the Boiling Point: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.

-

Validation: Repeat the measurement at least twice to ensure reproducibility. The results should agree within 1-2°C.

Density Determination

Causality: Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, it can be accurately determined by weighing a precise volume.

Step-by-Step Protocol (using a Pycnometer):

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Tare Weight: Accurately weigh the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with the 3-methylheptanoic acid isomer, ensuring there are no air bubbles. The temperature of the sample should be recorded.

-

Weight of Filled Pycnometer: Weigh the filled pycnometer.

-

Calculation:

-

Mass of the liquid = (Weight of filled pycnometer) - (Weight of empty pycnometer)

-

Density = Mass of the liquid / Volume of the pycnometer

-

-

Validation: Perform the measurement in triplicate and calculate the average density.

Refractive Index Measurement

Causality: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Step-by-Step Protocol (using an Abbe Refractometer):

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the 3-methylheptanoic acid isomer onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.

-

Validation: Clean the prism thoroughly with a suitable solvent (e.g., ethanol) and a soft lens tissue between measurements and repeat for consistency.

Specific Optical Rotation Measurement

Causality: Chiral molecules have the unique property of rotating the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer. Enantiomers will rotate light by the same magnitude but in opposite directions. A racemic mixture will have a specific rotation of zero.[2][5]

References

An In-depth Technical Guide to the Biological Activity of Branched-Chain Fatty Acids

Foreword

Branched-chain fatty acids (BCFAs) represent a fascinating and often under-appreciated class of lipids. Structurally distinct from their straight-chain counterparts, these molecules are far more than simple membrane components or metabolic intermediates. They are active signaling molecules and potent modulators of cellular physiology, with emerging roles in health and disease. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core biological activities of BCFAs. We will move beyond a superficial overview to explore the causal mechanisms behind their effects, the technical methodologies required for their study, and their potential as both therapeutic targets and agents.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids distinguished by the presence of one or more methyl groups along their carbon backbone. This simple structural alteration imparts unique physicochemical properties that fundamentally influence their biological function.

Chemical Structure and Classification

BCFAs are primarily saturated fatty acids. The position of the methyl branch determines their classification[1]:

-

iso-BCFAs: A single methyl group is located on the penultimate carbon (n-2) from the methyl end of the fatty acid chain.

-

anteiso-BCFAs: A single methyl group is situated on the antepenultimate carbon (n-3) from the methyl end.

-

Multi-branched BCFAs: These contain multiple methyl branches, with phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) being a prominent example derived from dietary sources.

Sources and Distribution

BCFAs are not synthesized by humans in significant amounts and are primarily obtained from two sources:

-

Dietary Intake: Ruminant-derived products like dairy fat and beef are major sources of BCFAs, which are synthesized by the gut bacteria of these animals.[2] Fermented foods such as sauerkraut and miso also contain notable levels of BCFAs.[2]

-

Gut Microbiota: Commensal bacteria in the human gut, particularly species within Bacilli and Lactobacilli, are prolific producers of BCFAs.[2]

While rare in most internal human tissues, BCFAs are found in high concentrations in the vernix caseosa, the waxy substance covering newborn skin, and are normal constituents of the neonatal gut, suggesting a specific role in early life.[2]

The Central Role of BCFAs in Membrane Biology

The primary and most well-established role of BCFAs, particularly in bacteria, is the modulation of cell membrane fluidity. The methyl branches disrupt the tight, ordered packing that is characteristic of straight-chain saturated fatty acids.

This disruption lowers the melting point of the fatty acids and, when incorporated into phospholipids, increases the fluidity of the cell membrane.[1] This function is analogous to the role of unsaturated fatty acids in eukaryotic membranes.[1] Studies have shown that membranes containing BCFAs exhibit reduced lipid bilayer thickness and an increased propensity for a disordered state, which is crucial for maintaining membrane function across varying temperatures and for insulating membrane-bound enzymes.[1] Fatty acids with anteiso branching are generally more effective at fluidizing the membrane than their iso counterparts.[1]

Metabolism of Phytanic Acid: A Peroxisomal Affair

The metabolism of multi-branched fatty acids like phytanic acid presents a unique challenge to cellular machinery. Due to the methyl group on its β-carbon, phytanic acid cannot be directly degraded by the standard β-oxidation pathway that occurs in mitochondria. Instead, it must first undergo α-oxidation within the peroxisomes.

The α-Oxidation Pathway

This specialized pathway involves the removal of a single carbon from the carboxyl end of the fatty acid.

-

Activation: Phytanic acid is first activated to Phytanoyl-CoA.

-

Hydroxylation: The enzyme Phytanoyl-CoA hydroxylase (PHYH) adds a hydroxyl group to the α-carbon, forming 2-hydroxyphytanoyl-CoA.

-

Cleavage: 2-hydroxyphytanoyl-CoA lyase cleaves the bond between the α- and β-carbons, releasing the original carboxyl carbon as formyl-CoA and producing an aldehyde called pristanal, which is one carbon shorter.

-

Oxidation: Pristanal is then oxidized by an aldehyde dehydrogenase to form pristanic acid .

β-Oxidation of Pristanic Acid

With the methyl group now shifted away from the β-position, pristanic acid can be degraded via peroxisomal β-oxidation.[3] This process involves three cycles of oxidation, ultimately yielding propionyl-CoA, acetyl-CoA, and 4,8-dimethylnonanoyl-CoA, which can then be transported to the mitochondria for complete oxidation.[3]

Clinical Relevance: Refsum Disease

A deficiency in the PHYH enzyme leads to a rare, autosomal recessive disorder known as Refsum Disease . This condition is characterized by the toxic accumulation of phytanic acid in plasma and tissues, leading to severe neurological damage, retinitis pigmentosa, and cardiac issues.[4] This pathology underscores the critical importance of the α-oxidation pathway.

Visualization: Phytanic Acid Metabolism

The following diagram illustrates the sequential enzymatic steps involved in the degradation of phytanic acid.

Caption: Peroxisomal α- and β-oxidation of phytanic acid.

BCFAs as Signaling Molecules

Beyond their structural roles, BCFAs are potent signaling molecules that regulate gene expression and cellular responses, particularly in inflammation and metabolism.

Activation of PPARα

The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate lipid and glucose metabolism. Research has conclusively shown that BCFAs are potent activators of PPARα.

A key mechanistic insight is that the CoA thioesters of BCFAs (e.g., phytanoyl-CoA, pristanoyl-CoA) , not the free fatty acids themselves, are the high-affinity ligands for PPARα.[1] These activated forms bind to the PPARα ligand-binding domain with high affinity (Kd values around 11 nM), inducing a conformational change in the receptor.[1] This change promotes the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

Target genes of PPARα activation by BCFAs are primarily involved in fatty acid catabolism, including enzymes for peroxisomal and mitochondrial β-oxidation. This creates a feed-forward loop where the presence of BCFAs upregulates the machinery needed for their own degradation.

Modulation of Inflammatory Pathways

BCFAs exhibit significant anti-inflammatory properties, which are thought to be mediated, at least in part, through their interaction with the PPARα and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.

The activation of PPARα can indirectly inhibit the NF-κB pathway. Activated PPARα can physically interact with components of the NF-κB complex, such as the p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and cyclooxygenase-2 (COX-2). This "transrepression" mechanism is a cornerstone of the anti-inflammatory effects of PPARα agonists.

Visualization: BCFA Signaling Pathways

References

- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Discovery and Isolation of (S)-3-Methylheptanoic Acid

Introduction: The Significance of Chirality and Branched-Chain Fatty Acids

In the realms of chemical biology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different biological activities. This principle is a cornerstone of modern pharmacology and chemical ecology. (S)-3-Methylheptanoic acid, a chiral branched-chain fatty acid, exemplifies the nuanced role that stereochemistry plays in biological systems. This guide provides a comprehensive technical overview of its discovery, isolation, and characterization, tailored for researchers, scientists, and professionals in drug development.

This compound is a medium-chain fatty acid with the molecular formula C8H16O2[1][2]. Its structure, featuring a methyl group at the third carbon, creates a chiral center, giving rise to (S) and (R) enantiomers[2]. While not as ubiquitous as its straight-chain counterparts, its presence and specific configuration are crucial in certain biological contexts, particularly in chemical communication among insects.

Discovery and Natural Occurrence: A Precursor in Pheromone Synthesis

While 3-methylheptanoic acid is found in some natural sources, the specific discovery and isolation of the (S)-enantiomer from a natural product is not extensively documented in readily available literature. Its primary significance in the scientific literature arises from its role as a key chiral building block in the synthesis of insect pheromones.

Notably, the methyl ester of this compound is a crucial reagent in the synthesis of stereoisomers of 5,9-dimethylheptadecane. This long-chain hydrocarbon is the major sex pheromone component of the female mountain-ash bentwing moth, Leucoptera scitella, a significant pest in apple orchards[3][4][5]. The precise stereochemistry of the pheromone is critical for its biological activity, and the synthesis of the correct isomer relies on starting materials with high enantiomeric purity, such as this compound[6]. The biosynthesis of similar branched-chain pheromones in other insects has been shown to follow a polyketide/fatty acid-type metabolic pathway.

Isolation and Purification Strategies

The isolation of this compound can be approached from two primary routes: extraction from a biological matrix (if a natural source is identified) and, more commonly, the separation of enantiomers from a synthetically produced racemic mixture.

General Extraction of Volatile Fatty Acids from Biological Samples

For the extraction of volatile fatty acids like 3-methylheptanoic acid from biological matrices, such as insect glands, several methods can be employed. The choice of method depends on the sample size, the volatility of the compound, and the complexity of the matrix.

1. Solvent Extraction: This is a common method for extracting lipids, including fatty acids, from biological tissues[7][8].

2. Steam Distillation: This technique is suitable for separating volatile compounds from non-volatile materials. Steam is passed through the sample, and the volatilized compounds are then condensed and collected.

A generalized workflow for the extraction of fatty acids from insect larvae is presented below.

Caption: Generalized workflow for the extraction of fatty acids from insect larvae.

Enantioselective Synthesis

Given the importance of enantiomeric purity, several methods for the stereoselective synthesis of both (R)- and this compound have been developed. One notable approach starts from the readily available chiral precursor, (R)-4-methyl-δ-valerolactone[6]. This underscores the common practice of synthesizing the desired enantiomer rather than relying on challenging separations from natural sources where it may be present in low concentrations.

Chiral Separation: The Core of Isolation

The separation of the (S)-enantiomer from a racemic mixture of 3-methylheptanoic acid is a critical step and is typically achieved through chiral chromatography. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Chiral Gas Chromatography (GC)

For GC analysis, fatty acids are often derivatized to their more volatile and less polar methyl esters (Fatty Acid Methyl Esters - FAMEs) to improve chromatographic performance[9]. The enantiomers of the FAMEs can then be separated on a chiral stationary phase (CSP). Cyclodextrin-based columns are particularly effective for this type of separation[10][11].

Experimental Protocol: Chiral GC-MS Analysis of 3-Methylheptanoic Acid Methyl Ester Enantiomers

-

Derivatization to FAMEs:

-

To the isolated racemic 3-methylheptanoic acid (approx. 1 mg) in a vial, add 1 mL of 2% H2SO4 in methanol.

-

Seal the vial and heat at 60°C for 2 hours.

-

After cooling, add 1 mL of hexane and 0.5 mL of water.

-

Vortex thoroughly and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

-

Chiral GC-MS Conditions:

-

Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split/splitless injector at 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 2°C/minute.

-

Detector: Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode.

-

The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another robust method for the separation of 3-methylheptanoic acid enantiomers. This can be done directly on a chiral stationary phase or indirectly by first derivatizing the acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column[9][12]. Polysaccharide-based CSPs are widely used for the direct separation of chiral acids[13][14].

Experimental Protocol: Preparative Chiral HPLC Separation of 3-Methylheptanoic Acid Enantiomers

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol, with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid. A typical starting ratio would be 95:5 (n-hexane:isopropanol) + 0.1% TFA.

-

-

Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: Isocratic elution with the prepared mobile phase.

-

Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

-

Detection: UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

-

Injection: Dissolve the racemic acid in the mobile phase and inject.

-

The separation can be scaled up using larger dimension columns to isolate gram quantities of the desired (S)-enantiomer[15].

Caption: Chromatographic approaches for the resolution of 3-methylheptanoic acid enantiomers.

Structural Elucidation and Characterization

Once isolated, the structure and purity of this compound must be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| IUPAC Name | (3S)-3-methylheptanoic acid | [2] |

| CAS Number | 59614-85-6 | [16] |

Spectroscopic Data

-